![molecular formula C14H15N3O3 B13775523 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-88-6](/img/structure/B13775523.png)
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a specialized compound used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
ASISCHEM C63601 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ASISCHEM C63601 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and interactions, particularly those involving amino acids and pyrimidine derivatives.
Industry: It is used in the production of specialized chemicals and materials, particularly those requiring specific functional groups and properties.
Mechanism of Action
The mechanism of action of ASISCHEM C63601 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the specific biological context. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
ASISCHEM C63601 can be compared with other similar compounds, such as:
5-pyrimidinepropanoic acid derivatives: These compounds share a similar core structure but may have different functional groups or side chains.
β-amino acids: These compounds have a similar amino acid structure but may differ in the specific side chains or functional groups attached.
Methoxyphenyl derivatives: These compounds share the methoxyphenyl group but may have different core structures or additional functional groups.
The uniqueness of ASISCHEM C63601 lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
928713-88-6 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-9(3-5-11)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19) |
InChI Key |
YEURJPRABAAOEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


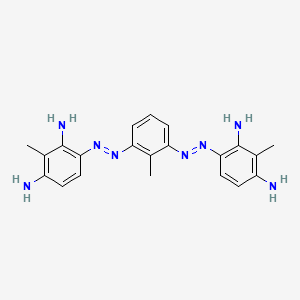
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
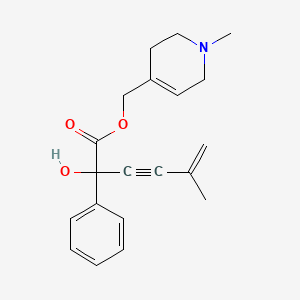
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
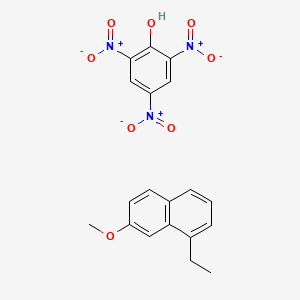
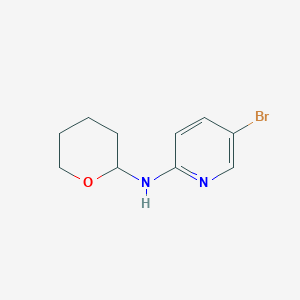
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
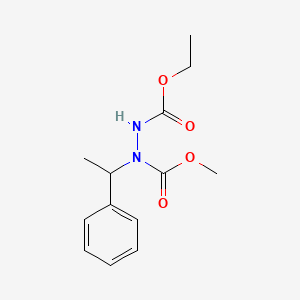



![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)


